Isobutyltrimethoxysilane

Polymer composites Surface energy Nucleating agent

Isobutyltrimethoxysilane (IBTMS, CAS 18395-30-7) is a branched-alkyl trialkoxysilane coupling agent and surface modifier within the C7H18O3Si family , also commercially designated as Dynasylan IBTMO, Silquest I‑7810, or Prosil 178. Its isobutyl substituent distinguishes IBTMS from linear analogs (e.g., n‑propyl‑, n‑butyl‑, n‑octyltrialkoxysilanes) by imparting a sterically hindered, non‑linear alkyl environment that influences hydrolysis rate, surface energy, film homogeneity, and polymer‑matrix nucleating behaviour.

Molecular Formula C7H18O3Si
Molecular Weight 178.3 g/mol
CAS No. 18395-30-7
Cat. No. B108605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutyltrimethoxysilane
CAS18395-30-7
SynonymsBTMOS cpd
isobutyltrimethoxysilane
trimethoxy(2-methylpropyl)silane
Molecular FormulaC7H18O3Si
Molecular Weight178.3 g/mol
Structural Identifiers
SMILESCC(C)C[Si](OC)(OC)OC
InChIInChI=1S/C7H18O3Si/c1-7(2)6-11(8-3,9-4)10-5/h7H,6H2,1-5H3
InChIKeyXYJRNCYWTVGEEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isobutyltrimethoxysilane (CAS 18395-30-7): Procurement-Ready Comparison Against Alkoxysilane Analogs


Isobutyltrimethoxysilane (IBTMS, CAS 18395-30-7) is a branched-alkyl trialkoxysilane coupling agent and surface modifier within the C7H18O3Si family , also commercially designated as Dynasylan IBTMO, Silquest I‑7810, or Prosil 178 . Its isobutyl substituent distinguishes IBTMS from linear analogs (e.g., n‑propyl‑, n‑butyl‑, n‑octyltrialkoxysilanes) by imparting a sterically hindered, non‑linear alkyl environment that influences hydrolysis rate, surface energy, film homogeneity, and polymer‑matrix nucleating behaviour [1][2].

Why Direct Substitution of Isobutyltrimethoxysilane with Linear Alkyl Silanes Fails: A Call for Comparative Evidence


In‑class alkyltrialkoxysilanes are frequently interchanged based solely on unit price or supplier availability, yet their alkyl‑chain architecture dictates divergent outcomes in hydrolysis kinetics, film morphology, and composite performance. IBTMS’s branched isobutyl group alters the Taft σ* polar substituent constant relative to linear n‑alkyl chains [1], producing solvent‑dependent phase separation signatures not observed with short‑chain linear analogs such as methyltrimethoxysilane (MTMS) [2]. Substituting IBTMS with n‑butyltrimethoxysilane or octyltriethoxysilane (OTES) without comparative data therefore risks unexpected changes in surface energy, crystallinity nucleation, or water‑vapour barrier performance [3][4].

Isobutyltrimethoxysilane Quantitative Differentiation: Head‑to‑Head Evidence Against Closest Analogs


Surface Energy Shift in Kaolinite‑Filled Polypropylene: IBTMS vs. Octyltriethoxysilane (OTES)

Functionalization of kaolinite with IBTMS increases surface energy relative to OTES treatment, enabling IBTMS‑modified kaolinite to act as a more effective nucleating agent for polypropylene crystallisation. The branched isobutyl architecture, whose steric profile resembles the propylene repeat unit, promotes formation of a ductile intraspherulitic structure under mechanical stress, whereas linear OTES modification does not induce comparable crystallinity enhancement [1].

Polymer composites Surface energy Nucleating agent

Nanoscale Film Homogeneity: IBTMS vs. CNS‑ and TEOS‑Derived Ormosil Films

Single‑molecule fluorescence spectroscopy reveals that IBTMS‑derived organically modified silicate (ormosil) films undergo a discrete change in polarity and rigidity at >50 mol % organic content, attributed to phase separation and micelle‑like domain formation, whereas CNS (3‑(triethoxysilyl)propionitrile)‑derived films exhibit gradual, continuous changes across the composition range [1]. Short‑chain MTMS films show negligible heterogeneity under identical imaging conditions [2].

Sol-gel films Nanoscale heterogeneity Phase separation

Moisture Absorption Reduction in Fiber‑Cement: IBTMS and MTMS vs. Unmodified Cellulose Fibers

Modification of eucalyptus kraft pulp with IBTMS (25 % by fiber mass, pre‑hydrolysed) reduced water absorption of the resulting extruded fiber‑cement composites by 21.6 % to 32.6 % relative to unmodified fibers after 192 h immersion, comparable to MTMS treatment. However, IBTMS‑modified pulps could be processed only by the pre‑hydrolysed route, emphasising that reactivity differences constrain formulation design [1][2].

Fiber-cement composites Moisture absorption Durability

Hydrolytic Sensitivity Ranking: IBTMS Occupies a Mid‑Reactivity Niche

IBTMS is classified as Hydrolytic Sensitivity 7 (“reacts slowly with moisture/water”) on the Gelest technical scale [1]. This places it between fast‑reacting alkoxysilanes (sensitivity 8–10, e.g., tetramethoxysilane or vinyltrimethoxysilane) and hydrolysis‑resistant bulky silanes (sensitivity 4–6, e.g., isobutyltriethoxysilane or diphenyldimethoxysilane). The trimethoxy group array provides adequate reactivity for moisture‑cure sealants, while the branched isobutyl group retards uncontrolled premature gelation compared to linear n‑alkyltrimethoxysilanes of sensitivity 8 [2].

Hydrolysis kinetics Formulation stability Silane classification

Superhydrophobic Performance: IBTMS‑TMOS Coatings Exceed Polybutadiene‑Based Superhydrophobic Surfaces

Incorporation of IBTMS into a tetramethoxysilane (TMOS) sol‑gel matrix yields a superhydrophobic surface with static water contact angle >160° and hysteresis ~2°, combined with thermal stability to 400 °C and UV endurance of 5500 h (ASTM D 4329) after post‑treatment [1]. This dual stability is not matched by superhydrophobic surfaces derived from polybutadiene plasma etching, which degrade under comparable UV exposure.

Superhydrophobic coatings Thermal stability UV resistance

Lipase Entrapment Activity: IBTMS‑TMOS Matrix Outperforms n‑Butyl‑ and Methyl‑Analogues

When Pseudomonas cepacia lipase is entrapped in sol‑gel matrices formed from TMOS co‑condensed with various alkyltrimethoxysilanes, the TMOS/iso‑BTMS hybrid yields the highest catalytic activity among tested silane precursors (MTMS, n‑BTMS). The immobilised enzyme retains >95 % initial activity after 12 consecutive 1‑h reactions and exhibits thermostability up to 70 °C, whereas the free enzyme loses activity beyond 40 °C [1]. The branched isobutyl environment is thought to create an optimal hydrophobic pocket for lipase conformation.

Enzyme immobilisation Sol-gel entrapment Biocatalysis

Isobutyltrimethoxysilane Application Scenarios Anchored in Comparative Evidence


Polypropylene Nucleation and Crystallinity Enhancement

When kaolinite is surface‑functionalised with IBTMS (rather than OTES) and compounded into polypropylene, the composite exhibits ductile intraspherulitic deformation under load as a result of enhanced crystallinity nucleation [1]. This scenario is suitable for injection‑moulded automotive or appliance components where stiffness‑toughness balance is required.

Nanostructured Sol‑Gel Coatings with Compartmentalised Domains

IBTMS‑TEOS sol‑gel films formulated at >50 mol % IBTMS undergo deliberate phase separation, creating hydrophobic nanodomains that can sequester fluorescent probes or catalytic species [2]. This is leveraged in sensor coatings and heterogeneous catalytic surfaces, where spatial compartmentalisation of active molecules is desired.

Durable Superhydrophobic Outdoor Coatings

IBTMS‑TMOS coatings, after fluoroalkyl post‑treatment, sustain >160° water contact angle through 5500 h of ASTM D 4329 UV exposure and withstand 400 °C thermal stress [3]. This combination makes IBTMS the silane of choice for solar‑panel anti‑soiling layers and architectural glass where prolonged outdoor durability is non‑negotiable.

High‑Activity Lipase Biocatalyst Encapsulation

TMOS/iso‑BTMS sol‑gel matrices encapsulating Pseudomonas cepacia lipase achieve the highest hydrolytic activity among alkyltrimethoxysilane co‑precursors and retain >95 % activity over 12 reuse cycles at 70 °C [4]. Industrial biodiesel and oleochemical processing streams benefit from the extended catalyst lifetime and reduced enzyme replacement frequency.

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